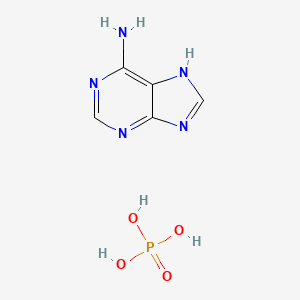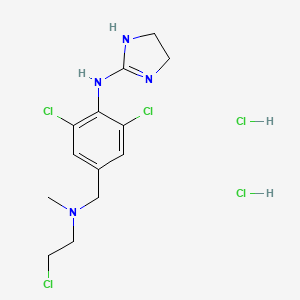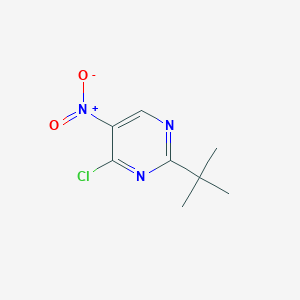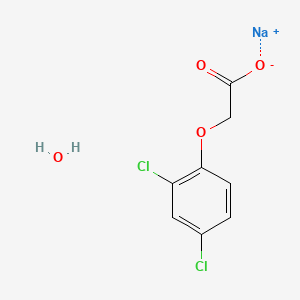
Adenine phosphate
Übersicht
Beschreibung
Adenine phosphate refers to a group of organic compounds involved in various biological processes. These compounds include Adenosine Diphosphate (ADP) and Adenosine Triphosphate (ATP), both of which are essential to the flow of energy in living cells . ADP and ATP consist of three important structural components: a sugar backbone attached to adenine and two or three phosphate groups bonded to the 5 carbon atom of ribose .
Synthesis Analysis
This compound compounds like ADP and ATP are synthesized through various biological processes. For instance, ATP is formed from ADP and inorganic phosphate during processes such as substrate-level phosphorylation, oxidative phosphorylation, and photophosphorylation . These processes facilitate the addition of a phosphate group to ADP .
Molecular Structure Analysis
The molecular structure of this compound compounds comprises an adenine ring, a ribose sugar, and two or three phosphate groups . The phosphate groups are usually referred to as the alpha (α), beta (β), and gamma (γ) phosphates .
Chemical Reactions Analysis
This compound compounds participate in various chemical reactions. For instance, ATP undergoes hydrolysis, a water-mediated reaction that releases energy from the chemical bonds in ATP to fuel cellular processes . This reaction is facilitated by enzymes known as ATPases .
Physical and Chemical Properties Analysis
This compound compounds like ATP are composed of an adenine ring, ribose sugar, and three phosphate groups (triphosphate). The phosphate groups are usually referred to as the alpha (α), beta (β), and gamma (γ) phosphates . ATP is very soluble in water and is quite stable in solution with a pH of 6.8-7.4 .
Wissenschaftliche Forschungsanwendungen
Erythrocyte Metabolism
Adenine phosphate plays a crucial role in erythrocyte metabolism. A study utilized anion exchange chromatography to observe changes in human red cells incubated at 37 °C, with notable alterations in adenine nucleotides, among others (Mills & Summers, 1959).
Phosphate Crisis in Agriculture
Phosphate, a key component of DNA, RNA, ATP, and biologically active compounds, is vital for all living organisms. Its major use in agriculture as a fertilizer is depleting resources, raising concerns for future availability. The research highlights the challenges in phosphate management and conservation (Abelson, 1999).
Ocular Health
Adenine dinucleotides, including diadenosine polyphosphates, are present in biological systems like the aqueous humor of the eye. They can influence intraocular pressure, suggesting potential applications in treating conditions like glaucoma (Pintor et al., 2003).
Nucleotide Analysis
Phosphorus-31 nuclear magnetic resonance (NMR) studies of adenine, uracil, and thymine nucleotides offer insights into their chemical properties. Such analysis is valuable for understanding nucleotide behavior in various conditions (Cozzone & Jardetzky, 1976).
Enzymatic Activity
A colorimetric assay for free adenine quantification has applications in determining the enzymatic activity of ribosome-inactivating proteins, crucial for various biological investigations (Heisler et al., 2002).
Cell Signaling
NAADP (nicotinic acid adenine dinucleotide phosphate) is a second messenger involved in Ca2+ signaling in cells. Understanding its role is essential for exploring its functions in health and disease (Parkesh et al., 2008).
Transplantation Medicine
Phosphorus NMRhas been applied in transplantation medicine to assess the energy metabolism of human kidneys before transplantation. It provides valuable insights into adenine nucleotide content and intrarenal pH, enhancing the understanding of organ viability and function (Chan et al., 1982).
Prebiotic Chemistry
Research exploring the synthesis of adenosine triphosphate (ATP) under primitive Earth conditions provides significant implications for understanding the origin of life. It investigates the potential role of ultraviolet light in facilitating the formation of nucleoside phosphates, including adenine phosphates (Ponnamperuma, Sagan, & Mariner, 1963).
Adenylate Kinases in Health and Disease
Adenylate kinases, catalyzing the interconversion of adenine nucleotides, are crucial in various cellular processes. Their role in activating nucleoside analogues used in cancer and viral treatments is particularly significant (Panayiotou, Solaroli, & Karlsson, 2014).
Blood Storage and Preservation
The role of phosphate in the storage of platelets in additive solutions is critical. Studies on different storage media and their effects on platelet metabolism highlight the importance of adenine nucleotides in transfusion medicine (Gulliksson et al., 2000).
Urinary Adenosine Phosphate
Research on the detection and measurement of adenosine 3',5'-phosphate in human urine contributes to understanding the physiological role of this cyclic nucleotide in biological systems (Butcher & Sutherland, 1962).
Steroidogenesis
The role of adenosine 3',5'-cyclic phosphate in stimulating steroidogenesis in adrenal mitochondria has implications in endocrinology and the understanding of hormonal regulation (Roberts et al., 1967).
Wirkmechanismus
Target of Action
Adenine phosphate primarily targets a number of immune functions . It plays a significant role in reversing malnutrition and starvation-induced immunosuppression, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Mode of Action
Adenine forms adenosine, a nucleoside, when attached to ribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This energy transfer is crucial for various cellular activities, including the enhancement of immune functions .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a key component of ATP, which is central to energy metabolism . ATP is generated during exergonic reactions and used to drive endergonic reactions . The process of ATP production involves glycolysis, the Krebs cycle (also called the citric acid cycle), and the electron transport chain .
Result of Action
The action of this compound results in a number of effects at the molecular and cellular level. It plays a crucial role in energy metabolism, driving many cellular metabolic processes . It also affects a number of immune functions, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to certain infectious agents .
Action Environment
The action of this compound is influenced by environmental factors. For instance, ATP, a molecule closely related to this compound, is very sensitive to environmental factors and phosphatases . This suggests that the action, efficacy, and stability of this compound may also be influenced by environmental conditions.
Safety and Hazards
While specific safety data for adenine phosphate is limited, general safety measures for handling chemical substances apply. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Research into adenine phosphate compounds continues to uncover new insights into their roles in various biological processes. For instance, recent studies have explored the role of NAD+ metabolic disorders in the development of associated ocular diseases and the potential advantages and disadvantages of various methods to increase NAD+ levels .
Eigenschaften
IUPAC Name |
phosphoric acid;7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNOBQMQBSRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200206 | |
| Record name | Adenine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52175-10-7, 70700-30-0 | |
| Record name | 1H-Purin-6-amine, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenine phosphate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)













